MK7622 MK7622 MK-7622 has been used in trials studying the treatment of Alzheimer's Disease.
Brand Name: Vulcanchem
CAS No.: 1227923-29-6
VCID: VC0535666
InChI: InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1
SMILES: CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol

MK7622

CAS No.: 1227923-29-6

Cat. No.: VC0535666

Molecular Formula: C25H25N3O2

Molecular Weight: 399.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK7622 - 1227923-29-6

Specification

CAS No. 1227923-29-6
Molecular Formula C25H25N3O2
Molecular Weight 399.5 g/mol
IUPAC Name 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one
Standard InChI InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1
Standard InChI Key JUVQLZBJFOGEEO-GOTSBHOMSA-N
Isomeric SMILES CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O
SMILES CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O
Canonical SMILES CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O
Appearance White to off-white solid powder

Introduction

Chemical Structure and Properties

MK-7622 is formally known by its IUPAC name 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one. It belongs to the class of synthetic organic compounds and possesses specific stereochemistry that contributes to its pharmacological activity .

The compound features a complex molecular structure with a CAS Registry number of 1227923-29-6 and a molecular formula of C₂₅H₂₅N₃O₂ . Its molecular weight is 399.494 Da (average) or 399.194677057 Da (monoisotopic) . This relatively high molecular weight reflects its complex structure, which includes multiple ring systems and functional groups.

Physical and Chemical Characteristics

MK-7622's chemical structure contains several key features that contribute to its biological activity:

PropertyValue
Hydrogen bond acceptors5
Hydrogen bond donors1
Rotatable bonds3
Molecular weight (Da)399.2
Compound classSynthetic organic
Drug typeSmall molecule
InChIKeyJUVQLZBJFOGEEO-GOTSBHOMSA-N

Table 1: Key chemical properties of MK-7622

The compound's structure includes a hydroxycyclohexyl group and a methylpyridine moiety connected to a benzoquinazoline core, forming a unique structural arrangement that enables selective interaction with the M1 muscarinic receptor .

Pharmacological Profile

MK-7622 was developed as a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This pharmacological profile distinguishes it from direct agonists and provides potential advantages in terms of receptor selectivity and side effect profile.

Pharmacological Activity Data

Available pharmacological data indicate that MK-7622 demonstrates positive allosteric modulation of the human M1 receptor with high potency:

TargetAssay DescriptionValueParameterOriginal ValueOriginal Units
Muscarinic acetylcholine receptor M1 (Human)Positive allosteric modulation in CHO-NFAT cells assessed via potentiation of acetylcholine-induced calcium mobilization7pEC50<100nM
5-LOX/Arachidonate 5-lipoxygenase (Human)Inhibition of recombinant human 5-LOX5.36pIC504400nM
hERG (Human)Inhibition of human ERG4.22pIC5060000nM

Table 2: Pharmacological activity data for MK-7622

These data demonstrate that MK-7622 exhibits potent activity at the M1 receptor while showing substantially lower affinity for off-target proteins, supporting its selectivity profile.

Preclinical Studies

Preclinical investigations of MK-7622 revealed promising effects on cognition and neurophysiological parameters in various animal models. These studies provided the foundation for subsequent clinical development.

Pharmacokinetic Profile

In human studies, MK-7622 exhibited favorable pharmacokinetic properties with a Tmax of 2-4 hours and a half-life of approximately 25 hours, allowing for convenient once-daily dosing . This extended half-life represents an advantage over some existing Alzheimer's disease medications that require multiple daily doses.

Clinical Development

MK-7622 progressed through early clinical development stages based on promising preclinical findings, advancing to Phase 2 clinical trials for Alzheimer's disease treatment.

Phase 1 Studies

Early clinical investigations in healthy volunteers demonstrated that MK-7622 achieved central nervous system penetration with measurable pharmacodynamic effects. At doses of 10, 40, and 70 mg, the compound showed dose-related increases in sigma (12-15 Hz) band awake EEG activity compared to placebo, with statistically significant increases at the 40 and 70 mg doses at 2, 4, and 12 hours after administration . These EEG changes were indicative of an alerting effect, suggesting target engagement in the central nervous system.

Additionally, in another Phase 1 study, MK-7622 at doses of 1, 10, and 70 mg successfully reversed scopolamine-induced cognitive impairment as measured by a detection task assessing psychomotor function and information processing . This effect was observed from 1 to 4 hours post-dose, providing further evidence of central activity at the administered doses.

Phase 2 Clinical Trial

The primary clinical investigation of MK-7622 was a randomized, controlled, proof-of-concept trial evaluating its efficacy as adjunctive therapy to acetylcholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease .

Study ParameterDetails
PhasePhase 2
Population240 participants with mild-to-moderate Alzheimer's disease
Treatment duration12 weeks (primary endpoint), with extension to 24 weeks
Dose45 mg MK-7622
ComparatorPlacebo
Primary objectiveEvaluation of cognitive improvement when used as adjunctive therapy to acetylcholinesterase inhibitors
StatusCompleted, results published

Table 3: Key parameters of the Phase 2 clinical trial of MK-7622

The 45 mg dose of MK-7622 was selected based on evidence of target modulation and tolerability observed in Phase 1 studies . The trial design incorporated a mechanistic hypothesis that acetylcholinesterase inhibitors and MK-7622 would have synergistic effects: acetylcholinesterase inhibitors increase synaptic levels of acetylcholine by preventing its breakdown, while MK-7622 selectively potentiates acetylcholine's action at the M1 receptor .

Current Status and Future Perspectives

Following the results of the Phase 2 clinical trial, the development of MK-7622 as a therapy for neurological and cognitive disorders was terminated . The compound is now classified as having "Discontinued" status, with its highest development phase reached being Phase 2 .

Implications for Drug Development

The development trajectory of MK-7622 reflects the significant challenges faced in developing effective treatments for Alzheimer's disease. Despite a strong mechanistic rationale, promising preclinical findings, and evidence of target engagement in early human studies, the compound failed to demonstrate clinical efficacy in the patient population.

This outcome is unfortunately common in Alzheimer's disease drug development, where numerous mechanistically sound candidates have failed to translate preclinical promise into clinical benefit. The experience with MK-7622 may provide valuable insights for future drug development efforts targeting cholinergic systems in neurodegenerative disorders.

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